molecular formula C7H9NO3S B12292776 Ethyl Pyridine Sulfonate

Ethyl Pyridine Sulfonate

Cat. No.: B12292776
M. Wt: 187.22 g/mol
InChI Key: KRFRGDXPDWGMBC-UHFFFAOYSA-N
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Description

Ethyl Pyridine-3-sulfonate is an organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. Ethyl Pyridine-3-sulfonate is particularly notable for its role in synthetic organic chemistry due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl Pyridine-3-sulfonate can be synthesized through the reaction of pyridine-3-sulfonic acid with ethyl alcohol under acidic conditions. The reaction typically involves the use of a strong acid such as sulfuric acid to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of Ethyl Pyridine-3-sulfonate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of high-quality Ethyl Pyridine-3-sulfonate.

Chemical Reactions Analysis

Types of Reactions: Ethyl Pyridine-3-sulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it to corresponding sulfonates.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium cyanide and sodium methoxide are commonly employed.

Major Products: The major products formed from these reactions include various sulfonate esters, sulfonic acids, and substituted pyridinium salts.

Scientific Research Applications

Ethyl Pyridine-3-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and as a catalyst in certain reactions.

    Biology: It has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of Ethyl Pyridine-3-sulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. Its sulfonate group is highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, it interacts with other molecules through its sulfonate and pyridinium groups.

Comparison with Similar Compounds

    Methyl Pyridine-3-sulfonate: Similar in structure but with a methyl group instead of an ethyl group.

    Pyridine-3-sulfonic acid: The parent compound without the ester group.

    Ethyl Pyridine-4-sulfonate: Similar structure but with the sulfonate group at the 4-position.

Uniqueness: Ethyl Pyridine-3-sulfonate is unique due to its specific reactivity and stability, which make it particularly useful in synthetic organic chemistry. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance.

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

ethyl pyridine-3-sulfonate

InChI

InChI=1S/C7H9NO3S/c1-2-11-12(9,10)7-4-3-5-8-6-7/h3-6H,2H2,1H3

InChI Key

KRFRGDXPDWGMBC-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)C1=CN=CC=C1

Origin of Product

United States

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